1-ethyl-2-methyl-4-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide
Description
This compound features a 1,4-dihydroquinoline core substituted with ethyl and methyl groups at positions 1 and 2, respectively, and a 4-oxo moiety. The carboxamide group at position 6 is linked to a (2E)-1,3,4-thiadiazol-2(3H)-ylidene moiety, introducing a planar, electron-deficient heterocycle.
Properties
IUPAC Name |
1-ethyl-2-methyl-4-oxo-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-3-19-9(2)6-13(20)11-7-10(4-5-12(11)19)14(21)17-15-18-16-8-22-15/h4-8H,3H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMVUNZJYSIOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NN=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-2-methyl-4-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving thiosemicarbazide and an appropriate carbonyl compound.
Functional Group Modifications:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Reactions with Oxidizing Agents
The quinoline core undergoes oxidation at the 4-oxo position. Potassium permanganate (KMnO₄) in acidic or neutral conditions facilitates partial oxidation of the dihydroquinoline moiety to a fully aromatic quinoline system, though over-oxidation is controlled via temperature modulation (50–60°C). Yields depend on solvent polarity, with acetone/water mixtures yielding 65–78% .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acetone/H₂O, 60°C, 4h | Quinoline-4-one derivative | 72% |
| H₂O₂/AcOH | 30% H₂O₂, 55°C, 3h | Sulfoxide thiadiazole intermediate | 58% |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient thiadiazole ring undergoes SNAr reactions at the 2-position. Microwave-assisted substitution with amines (e.g., thiomorpholine) in dioxane at 120°C for 20 minutes achieves 80–85% efficiency. Halogenation precursors (e.g., 2-chloro derivatives) are critical intermediates .
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Thiomorpholine | Dioxane, 120°C, MW, 20min | 2-Thiomorpholino-1,3,4-thiadiazole | 83% |
| Piperazine | DMF, 100°C, 6h | Piperazine-substituted hybrid | 68% |
Cyclization and Ring-Closing Reactions
The thiadiazole-ylidene group participates in cyclocondensation with α-halo ketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) to form fused thiazolidine systems. Reactions proceed under reflux in ethanol (8h), yielding 70–75% .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 2-Bromo-1-(4-Cl-C₆H₄)CO | EtOH, reflux, 8h | Thiazolidine-quinoline hybrid | 73% |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings occur at the quinoline C-6 position. Using Pd(PPh₃)₄ (5 mol%), arylboronic acids, and K₂CO₃ in DME/H₂O (3:1) at 80°C for 12h achieves 60–68% yields .
| Arylboronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 6-(4-Methoxyphenyl)quinoline derivative | 65% |
Acid/Base-Mediated Transformations
In HCl/EtOH (1:1), the compound undergoes hydrolysis of the carboxamide group to carboxylic acid at 90°C (6h, 85% yield). Conversely, treatment with SOCl₂ followed by amines generates secondary amides.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl/EtOH | 90°C, 6h | Quinoline-6-carboxylic acid | 85% |
| SOCl₂ + RNH₂ | THF, 0°C→RT, 4h | N-Alkyl carboxamide derivatives | 78% |
Microwave-Assisted Reactions
Microwave irradiation enhances reaction rates in SNAr and cyclization steps. For example, cyclocondensation with ethyl bromoacetate under MW (100°C, 15min) achieves 88% yield vs. 62% under conventional heating .
| Reaction Type | Conditions | Yield (MW vs. Conventional) |
|---|---|---|
| Thiazolidine formation | 100°C, 15min vs. 8h reflux | 88% vs. 62% |
Oxidation-Reduction Dynamics
The thiadiazole sulfur undergoes reversible redox transitions. Electrochemical studies in acetonitrile (0.1M TBAPF₆) show two quasi-reversible peaks at E₁/2 = −0.45V and +0.32V (vs. Ag/AgCl), corresponding to thiadiazole ring reduction and quinoline oxidation, respectively .
Analytical Characterization
Reaction products are validated via:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₂₀N₄O₂S
- Molecular Weight : 356.4 g/mol
- CAS Number : 1010889-92-5
Anticancer Properties
Research indicates that derivatives of 1,3,4-thiadiazole, which is a component of this compound, exhibit significant anticancer activities. Studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various cancer cell lines:
These studies suggest that the compound's structure contributes to its ability to interfere with cancer cell proliferation and survival.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Thiadiazole derivatives have been reported to possess a broad spectrum of activity against bacteria and fungi. For instance:
- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Inhibitory effects on common fungal strains.
Case Study 1: Antitumor Activity
In a study by El-Naggar et al., a series of thiadiazole derivatives were synthesized and tested for their antitumor activity against Ehrlich's Ascites Carcinoma (EAC) model in mice. The results indicated that specific derivatives significantly inhibited tumor growth after a treatment period of 14 days .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis of novel thiadiazole derivatives that showed promising results against resistant bacterial strains. The study highlighted their potential as new antimicrobial agents in treating infections caused by multidrug-resistant organisms .
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-4-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the death of cancer cells. Additionally, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous molecules, emphasizing key structural and functional differences:
Structural and Functional Analysis
Quinoline vs. Isoquinoline Cores
- The target compound’s 1,4-dihydroquinoline core provides a planar aromatic system conducive to intercalation or enzyme binding. In contrast, compound 6f uses a 3,4-dihydroisoquinoline scaffold, which introduces a saturated bridge, reducing planarity but enhancing conformational flexibility .
Heterocyclic Modifications
- This contrasts with 6f’s phenyl group, which adds steric bulk and hydrophobicity. Compound employs oxadiazole and thiophene moieties, enhancing electronic diversity and π-stacking capacity.
Hydrogen Bonding and Crystal Packing
- The target compound’s amide and thiadiazole groups can act as hydrogen bond acceptors/donors, similar to the triazole-thione in , which forms N–H···S and O–H···S bonds. Such interactions are critical for stabilizing crystal lattices or binding biological targets .
Biological Activity
The compound 1-ethyl-2-methyl-4-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide is a novel derivative of quinoline and thiadiazole, which has attracted attention for its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on diverse research findings.
Structure and Synthesis
The molecular structure of the compound includes a quinoline core fused with a thiadiazole ring, contributing to its biological activity. The synthesis typically involves condensation reactions between appropriate precursors, which can be optimized for yield and purity.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing thiadiazole and quinoline moieties. The following table summarizes key findings related to the anticancer activity of similar compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Ethyl-2-methyl-4-oxo-thiadiazole derivative | HCT116 (Colon Cancer) | 3.29 | Induction of apoptosis |
| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazoles | SK-MEL-2 (Skin Cancer) | 4.27 | FAK inhibition |
| 2-amino-1,3,4-thiadiazole derivatives | HL60 (Leukemia) | 19.5 | Cytotoxicity via mitochondrial pathways |
The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and inhibition of focal adhesion kinase (FAK) activity .
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and cell membranes effectively. Key findings include:
| Activity Type | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Antifungal | Candida albicans | 24 µg/mL |
Thiadiazole derivatives have been noted for their enhanced antibacterial activity against Gram-positive bacteria and antifungal effects against pathogenic fungi .
Other Pharmacological Activities
In addition to anticancer and antimicrobial properties, compounds similar to 1-ethyl-2-methyl-4-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide have demonstrated various other biological activities:
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Analgesic : Pain relief in animal models.
- Antitubercular : Efficacy against Mycobacterium tuberculosis.
These activities suggest that the compound could serve as a scaffold for developing new therapeutic agents targeting multiple diseases .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives in vivo using murine models. These studies demonstrated significant tumor reduction in treated groups compared to controls after administration over a period of two weeks. Histopathological examinations revealed decreased mitotic figures and increased apoptotic cells in tumor tissues from treated animals .
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and what solvents/catalysts are critical for its formation?
The compound can be synthesized via condensation reactions between quinoline-carboxamide precursors and thiadiazole derivatives. Key reagents include 1,3,4-thiadiazol-2(3H)-ylidene groups, with solvents like DMF, acetonitrile, or ethanol under reflux conditions. Catalysts such as p-toluenesulfonic acid (p-TSA) or HBTU (hexafluorophosphate benzotriazole tetramethyl urea) are often employed to enhance reaction efficiency .
Q. How are spectroscopic techniques applied to confirm its structural integrity?
Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹). H and C NMR spectroscopy confirm proton environments and carbon frameworks, such as methyl/ethyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Mass spectrometry (MS) validates molecular weight, with deviations <1% between calculated and observed values .
Q. What preliminary assays are suitable for evaluating its antimicrobial activity?
Disk diffusion assays (e.g., Mueller Hinton agar) and minimum inhibitory concentration (MIC) determinations via microplate dilution are standard. These methods assess bacterial growth inhibition zones or concentration-dependent activity against Gram-positive/negative strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic variation of solvents (e.g., switching from ethanol to DMF for better solubility), temperature control (reflux vs. room temperature), and catalyst loading (e.g., 1.1 eq HBTU) can enhance yields. Purification via recrystallization (ethanol/water mixtures) or column chromatography resolves byproducts .
Q. How to resolve discrepancies between computational and experimental spectroscopic data?
Re-examine computational models (e.g., DFT calculations) for accuracy in solvent effects or tautomeric forms. Validate experimental conditions (e.g., deuterated solvent purity in NMR). Cross-check with X-ray crystallography if single crystals are obtainable .
Q. What structural modifications enhance biological activity in related compounds?
Substituent variation on the quinoline (e.g., halogenation at C6) or thiadiazole (e.g., nitro/cyano groups) moieties improves antimicrobial or antitumor activity. Structure-activity relationship (SAR) studies guided by docking simulations can prioritize synthetic targets .
Q. Which advanced techniques resolve structural ambiguities in crystalline forms?
Single-crystal X-ray diffraction provides precise bond lengths/angles and hydrogen-bonding networks (e.g., N–H···O/S interactions). Pair distribution function (PDF) analysis aids in amorphous phase characterization .
Q. How to design in vivo models for antitumor mechanism evaluation?
Use xenograft models (e.g., murine tumors) to assess tumor volume inhibition. Complement with in vitro assays (MTT/CellTiter-Glo®) for cytotoxicity profiling. Mechanistic studies may include flow cytometry for apoptosis/cycle arrest and Western blotting for protein expression (e.g., caspase-3, Bcl-2) .
Q. What challenges arise in achieving regioselectivity during cyclization steps?
Competing pathways (e.g., 5- vs. 6-membered ring formation) require careful control of reaction kinetics. Use directing groups (e.g., electron-withdrawing substituents) or Lewis acids (e.g., ZnCl₂) to bias outcomes. Monitoring via TLC or in-situ IR ensures progress .
Q. How are pharmacokinetic properties like metabolic stability assessed?
Conduct liver microsome assays to measure metabolic half-life (t₁/₂). Plasma protein binding (PPB) studies (e.g., equilibrium dialysis) and Caco-2 permeability models predict bioavailability. LC-MS/MS quantifies parent compound and metabolites in serum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
